(S)-2-((S)-2-amino-5-(tert-butoxy)-5-oxopentanamido)propanoic acid

Catalog No.
S8449917
CAS No.
M.F
C12H22N2O5
M. Wt
274.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-((S)-2-amino-5-(tert-butoxy)-5-oxopentanamid...

Product Name

(S)-2-((S)-2-amino-5-(tert-butoxy)-5-oxopentanamido)propanoic acid

IUPAC Name

(2S)-2-[[(2S)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]propanoic acid

Molecular Formula

C12H22N2O5

Molecular Weight

274.31 g/mol

InChI

InChI=1S/C12H22N2O5/c1-7(11(17)18)14-10(16)8(13)5-6-9(15)19-12(2,3)4/h7-8H,5-6,13H2,1-4H3,(H,14,16)(H,17,18)/t7-,8-/m0/s1

InChI Key

DVRZPPQCOIUWGZ-YUMQZZPRSA-N

SMILES

CC(C(=O)O)NC(=O)C(CCC(=O)OC(C)(C)C)N

Canonical SMILES

CC(C(=O)O)NC(=O)C(CCC(=O)OC(C)(C)C)N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)OC(C)(C)C)N

(S)-2-((S)-2-amino-5-(tert-butoxy)-5-oxopentanamido)propanoic acid is a specialized compound featuring a tert-butoxycarbonyl (Boc) protecting group. This compound is integral in peptide synthesis and various organic chemistry applications due to its stability and reactivity properties. The structure of this compound includes an amino acid backbone with a Boc group, which is commonly used to protect amino groups during

  • Substitution Reactions: The Boc group can be selectively removed using reagents like oxalyl chloride in methanol, allowing for the regeneration of the free amino acid.
  • Protection and Deprotection: The compound can be protected using di-tert-butyl pyrocarbonate, and the deprotection can occur under mild conditions, facilitating the synthesis of various derivatives.

Common Reagents and Conditions

Key reagents involved in the reactions include:

  • Oxalyl Chloride in Methanol: Used for selective deprotection of the Boc group.
  • Di-tert-butyl Pyrocarbonate: Employed for the protection of amino acids during synthesis.

Major Products Formed

The primary products from these reactions include deprotected amino acids and various Boc-protected derivatives, which are essential for further synthetic applications.

(S)-2-((S)-2-amino-5-(tert-butoxy)-5-oxopentanamido)propanoic acid is utilized extensively in biological research, particularly in studies involving peptide synthesis and drug development. Its mechanism of action revolves around the protection of amino groups to prevent side reactions, which is crucial during peptide bond formation. The stability of the Boc group under acidic conditions allows for controlled reactions that are essential in biological studies, including protein-protein interactions and enzyme mechanisms.

The synthesis of (S)-2-((S)-2-amino-5-(tert-butoxy)-5-oxopentanamido)propanoic acid typically involves:

  • Protection of Amino Acids: Using di-tert-butyl pyrocarbonate to form Boc derivatives under optimized conditions.
  • Formation of Peptide Bonds: The protected amino acids can then be coupled to form peptides through standard peptide coupling methods.

Industrial production often employs continuous flow reactors and automated synthesis machines to enhance efficiency and yield.

This compound finds applications in various fields:

  • Peptide Synthesis: The Boc group provides necessary stability during the formation of peptide bonds.
  • Drug Development: It is involved in synthesizing peptide-based drugs that target specific biological pathways.
  • Biological Studies: Useful for investigating protein interactions and enzymatic mechanisms due to its protective capabilities.

Several compounds share structural similarities with (S)-2-((S)-2-amino-5-(tert-butoxy)-5-oxopentanamido)propanoic acid, including:

Compound NameCAS NumberUnique Features
N-tert-butoxycarbonyl-L-alanine102196-17-7Commonly used Boc-protected amino acid
N-tert-butoxycarbonyl-L-phenylalanine102196-18-8Similar applications in peptide synthesis
(S)-2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid62129-44-6Contains an iodine substituent that may affect reactivity
2-Amino-5-(tert-butoxy)-5-oxopentanoic acid3431852A precursor in various organic syntheses

Uniqueness

(S)-2-((S)-2-amino-5-(tert-butoxy)-5-oxopentanamido)propanoic acid is unique due to its specific structure that enhances stability and reactivity compared to other Boc-protected amino acids. Its design allows for more efficient peptide bond formation and better control over reaction conditions, making it a valuable tool in synthetic organic chemistry and biochemistry.

The strategic protection of amino acids emerged as a cornerstone of peptide chemistry following Emil Fischer’s pioneering work on peptide bonds in the early 20th century. Initial protecting groups like benzyloxycarbonyl (Z) faced limitations in stability and removal conditions, prompting the development of the tert-butoxycarbonyl (Boc) group in the 1950s. The Boc group’s acid-labile nature, first operationalized in Merrifield’s solid-phase peptide synthesis (SPPS), revolutionized the field by allowing sequential deprotection without compromising growing peptide chains.

(S)-2-((S)-2-amino-5-(tert-butoxy)-5-oxopentanamido)propanoic acid epitomizes this evolutionary trajectory. Its design incorporates dual stereochemical control points—the (S)-configuration at both the α-carbon and the pentanamido side chain—ensuring compatibility with ribosomal peptide synthesis machinery. This stereochemical precision prevents epimerization during coupling reactions, a common challenge in traditional Boc-SPPS methodologies.

Strategic Importance of Stereodefined tert-Butoxy Groups in Molecular Design

The tert-butoxy group’s three-dimensional bulkiness confers unique advantages in molecular design. With a ligand cone angle of 182°, the tert-butyl substituent creates substantial steric hindrance that directs reaction regioselectivity and stabilizes transition states through the Thorpe-Ingold effect. In (S)-2-((S)-2-amino-5-(tert-butoxy)-5-oxopentanamido)propanoic acid, this steric profile achieves three critical functions:

  • Stereochemical Preservation: The bulky tert-butoxy group minimizes racemization by physically blocking nucleophilic attack at the α-carbon during activation steps.
  • Acid-Labile Protection: Selective removal using trifluoroacetic acid (TFA) permits sequential deprotection in multi-step syntheses, with the tert-butyl cation intermediate scavenged by additives like anisole to prevent alkylation side reactions.
  • Solubility Modulation: The lipophilic tert-butoxy group enhances solubility in organic solvents, facilitating homogeneous reaction conditions for solid-phase synthesis.

Comparative analysis of protecting group performance reveals the Boc group’s superiority for acid-stable applications:

Protecting GroupDeprotection ConditionRacemization RiskSolubility Profile
BocTFA/DCM (0°C–25°C)LowHigh in organics
FmocPiperidine/DMFModeratePolar solvents
ZHBr/AcOHHighVariable
AllocPd(0)/PhSiH₃LowModerate

Data synthesized from peptide synthesis literature.

XLogP3

-2.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

274.15287181 g/mol

Monoisotopic Mass

274.15287181 g/mol

Heavy Atom Count

19

Dates

Last modified: 01-05-2024

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